molecular formula C23H29ClN4O4S2 B2918743 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216380-63-0

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2918743
CAS No.: 1216380-63-0
M. Wt: 525.08
InChI Key: ZIHZJKAWRMAKEE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClN4O4S2 and its molecular weight is 525.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

The synthesis of complex molecules with potential biological activities is a critical area of research. For instance, novel compounds with a basis in benzodifuranyl and thiazolopyrimidines have been synthesized with anti-inflammatory and analgesic properties, indicating the therapeutic potential of such molecules (Abu‐Hashem, Al-Hussain, Zaki, 2020). Similarly, the process of synthesizing benzamide derivatives, such as those involving pyrrolidinyl groups, has been explored for their cytotoxicity against cancer cell lines, showing the relevance of these molecular frameworks in developing anticancer agents (Hour, Yang, Lien, Kuo, Huang, 2007).

Antimicrobial and Antitumor Activities

Compounds featuring pyridine derivatives and benzothiazoles have demonstrated antimicrobial activities, showcasing the potential use of such molecules in addressing bacterial and fungal infections (Patel, Agravat, Shaikh, 2011). Moreover, novel methodologies to synthesize pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have shown anti-tumor effects, further illustrating the role of complex organic molecules in cancer research (Nassar, Atta-Allah, Elgazwy, 2015).

Molecular Diversity and Therapeutic Potential

The generation of structurally diverse libraries through various synthetic reactions, including alkylation and ring closure, points to the vast potential of such compounds in creating novel therapeutic agents (Roman, 2013). This approach allows for the exploration of a wide range of biological activities and the optimization of pharmacological profiles.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2.ClH/c1-25(2)14-15-27(23-24-20-16-18(31-3)8-11-21(20)32-23)22(28)17-6-9-19(10-7-17)33(29,30)26-12-4-5-13-26;/h6-11,16H,4-5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHZJKAWRMAKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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